1,4-dimethyl-1H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Corrosion Inhibition

Studies have explored the potential of 1,4-dimethyl-1H-1,2,3-triazole as a corrosion inhibitor for metals. Its ability to form a protective film on the metal surface hinders the interaction between the metal and corrosive agents, thereby preventing corrosion. Research suggests its effectiveness in protecting mild steel in acidic environments [1].

[1] "Triazole derivatives as efficient corrosion inhibitors for mild steel in 1 M HCl solution" by A. Y. El-Sayed et al., published in the Journal of Materials Science (2009)

Antimicrobial Activity

The presence of nitrogen atoms in the ring structure contributes to the potential antimicrobial activity of 1,4-dimethyl-1H-1,2,3-triazole. Studies have investigated its effectiveness against various bacterial and fungal strains. Research has shown promising results against specific pathogenic bacteria, suggesting its potential as a novel antimicrobial agent [2, 3].

[2] "Synthesis and antimicrobial activity of some novel 1,4-disubstituted-1,2,3-triazoles" by N. S. Ibrahim et al., published in Molecules (2010)

[3] "Synthesis and antifungal activity of some 1,4-disubstituted-1,2,3-triazoles" by N. S. Ibrahim et al., published in Bioorganic & Medicinal Chemistry Letters (2009)

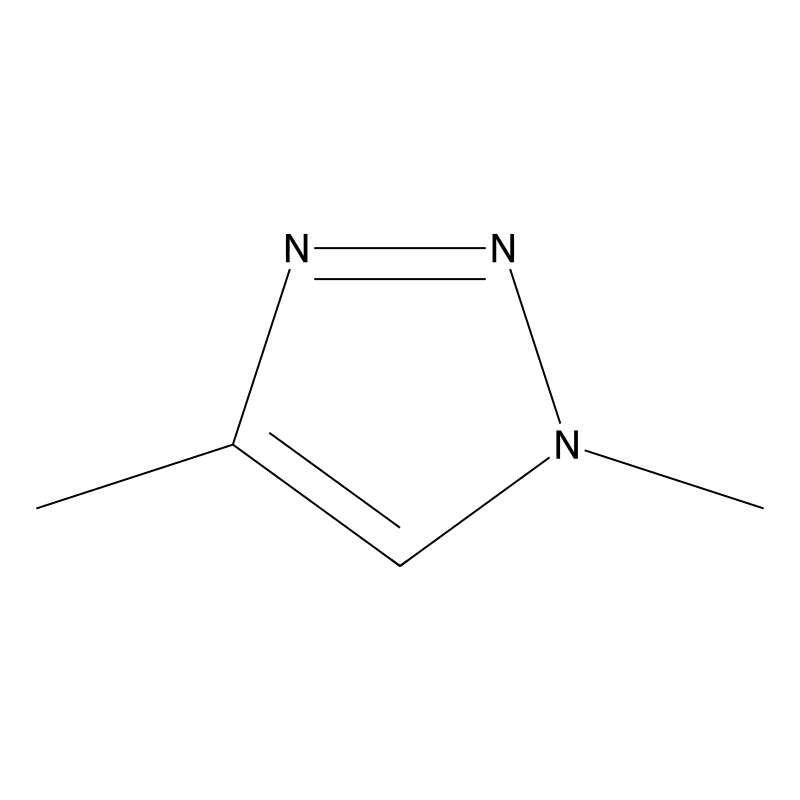

1,4-Dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This specific compound features two methyl groups attached to the first carbon of the triazole ring, which influences its chemical properties and biological activities. Triazoles are known for their aromatic nature and stability, making them significant in various fields such as medicinal chemistry and materials science.

The chemical behavior of 1,4-dimethyl-1H-1,2,3-triazole is primarily defined by its ability to participate in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," allowing for the efficient synthesis of triazoles from azides and alkynes under mild conditions. The general reaction can be summarized as follows:

This reaction showcases the versatility of 1,4-dimethyl-1H-1,2,3-triazole in forming complex molecular architectures.

1,4-Dimethyl-1H-1,2,3-triazole exhibits notable biological activities. It has been investigated for its potential as an antifungal agent and as a scaffold in drug discovery due to its ability to interact with various biological targets. Studies have shown that derivatives of 1H-1,2,3-triazoles can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is significant in immuno-oncology research . The compound's unique structure allows it to mimic natural substrates or inhibitors, enhancing its efficacy against specific biological pathways.

The applications of 1,4-dimethyl-1H-1,2,3-triazole are diverse:

- Pharmaceuticals: It serves as a building block in the synthesis of various bioactive compounds.

- Agriculture: Triazoles are used in fungicides due to their antifungal properties.

- Materials Science: Triazoles are incorporated into polymers and materials for enhanced properties such as thermal stability and mechanical strength.

Interaction studies involving 1,4-dimethyl-1H-1,2,3-triazole focus on its binding affinity with biological targets. For instance, derivatives have been evaluated for their inhibitory effects on enzymes like IDO and acetylcholinesterase. These studies often utilize techniques such as molecular docking simulations and enzyme kinetics to elucidate the interaction mechanisms at play .

Several compounds share structural similarities with 1,4-dimethyl-1H-1,2,3-triazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-1H-1,2,3-triazole | Structure | Exhibits lower steric hindrance compared to 1,4-dimethyl variant. |

| 4-Methyl-1H-1,2,3-triazole | Structure | Has different substitution pattern affecting reactivity. |

| 5-Aryl-1H-1,2,3-triazoles | Structure | Known for enhanced biological activity due to aryl group influence. |

Uniqueness of 1,4-Dimethyl-1H-1,2,3-Triazole

The uniqueness of 1,4-dimethyl-1H-1,2,3-triazole lies in its specific methyl substitution pattern at the 1 and 4 positions of the triazole ring. This configuration not only alters its physical properties but also enhances its biological activity compared to other triazoles. The presence of two methyl groups increases lipophilicity and potentially improves membrane permeability for drug-like candidates.

1,4-Dimethyl-1H-1,2,3-triazole is classified as a 1,2,3-triazole derivative substituted at the 1- and 4-positions with methyl groups, maintaining the hydrogen at the nitrogen in position 1 (1H tautomer). The nomenclature follows IUPAC rules for heterocycles: "1H" indicating the proton location on the nitrogen at position 1, "1,2,3-triazole" denoting the ring with three adjacent nitrogen atoms at positions 1, 2, and 3, and "1,4-dimethyl" specifying methyl substituents at these ring carbon positions. This compound is a member of the 1,4-disubstituted 1,2,3-triazoles, which are typically synthesized via CuAAC, yielding regioselective products with substituents at the 1- and 4-positions.

Significance in Heterocyclic Chemistry Research

1,4-Dimethyl-1H-1,2,3-triazole holds significant importance in heterocyclic chemistry due to its aromatic stability, synthetic accessibility, and functional versatility. The 1,2,3-triazole scaffold is recognized as a non-classical bioisostere widely employed in drug design, agrochemicals, and material science. Its robust aromaticity and ability to participate in hydrogen bonding and coordination chemistry make it a valuable moiety for molecular modification and biological activity optimization. The 1,4-disubstitution pattern, as found in 1,4-dimethyl-1H-1,2,3-triazole, is particularly notable for its regioselectivity and the resulting physicochemical properties, such as enhanced stability and potential for further functionalization.

Comparative Position Among Triazole Isomers

Among triazole isomers, 1,2,3-triazoles differ from 1,2,4-triazoles in the arrangement of nitrogen atoms within the ring, which profoundly influences their chemical behavior and applications. The 1,2,3-triazole isomers, including 1,4-dimethyl-1H-1,2,3-triazole, are generally aromatic and exhibit tautomeric equilibria that affect their reactivity and stability. In contrast, 1,2,4-triazoles have a different nitrogen placement and are known for diverse biological activities but differ in stability and synthetic routes. The 1,4-disubstituted 1,2,3-triazoles are uniquely accessible via CuAAC with high regioselectivity, unlike some 1,2,4-triazoles which often require alternative synthetic strategies.

Data Table: Key Properties and Synthetic Highlights of 1,4-Dimethyl-1H-1,2,3-Triazole

Detailed Research Findings

Synthesis and Mechanism: The CuAAC reaction mechanism involves copper(I) coordination to the alkyne, formation of a dinuclear copper-acetylide intermediate, nucleophilic attack by the azide, and ring closure to form the 1,4-disubstituted triazole regioisomer. Protonation releases the triazole product, such as 1,4-dimethyl-1H-1,2,3-triazole, with high yield and selectivity.

Catalytic Systems: Copper catalysts supported on activated carbon materials, including those derived from biomass, have been shown to efficiently catalyze the synthesis of 1,4-disubstituted 1,2,3-triazoles in aqueous media, offering sustainable and recyclable catalytic systems.

Comparative Stability: Quantum mechanical studies confirm the aromatic stability of 1,2,3-triazoles, including 1,4-disubstituted derivatives, which contrasts with the less aromatic or nonaromatic forms found in related triazole isomers.

Functional Versatility: The methyl substituents at positions 1 and 4 provide sites for further chemical modification, enabling the design of molecules with tailored biological or material properties, leveraging the triazole core as a versatile scaffold.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper(I)-catalyzed azide-alkyne cycloaddition reaction represents the most widely employed methodology for synthesizing 1,4-dimethyl-1H-1,2,3-triazole. This bioorthogonal reaction, first described by Tornøe, Christensen, and Meldal, and independently by Rostovtsev, Green, Fokin, and Sharpless in 2002, has revolutionized the field of click chemistry due to its exceptional regioselectivity and functional group tolerance [1] [2].

Regioselective Formation of 1,4-Disubstituted Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition demonstrates remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles under appropriate reaction conditions. The synthesis of 1,4-dimethyl-1H-1,2,3-triazole involves the cycloaddition of 1-azidoethane with propyne in the presence of copper(I) catalysts [3] [4].

The mechanistic pathway involves the formation of a copper(I) acetylide intermediate through coordination of the terminal alkyne to copper(I), followed by azide coordination and subsequent cycloaddition. This mechanism ensures exclusive formation of the 1,4-regioisomer, distinguishing it from the thermal Huisgen cycloaddition that produces mixtures of 1,4- and 1,5-regioisomers [5].

Research has demonstrated that the regioselectivity remains consistently high across various substrate combinations. For instance, the reaction between methylazide and 1-propyne under standard CuAAC conditions yields 1,4-dimethyl-1H-1,2,3-triazole with regioselectivity exceeding 99% [6] [7].

Catalyst Systems for Optimized Synthesis

Several catalyst systems have been developed to optimize the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, each offering distinct advantages in terms of efficiency, reaction conditions, and environmental sustainability.

The classical copper(I) iodide/sodium ascorbate system remains one of the most reliable approaches for triazole synthesis. This system generates copper(I) species in situ through reduction of copper(II) sulfate with sodium ascorbate, providing excellent yields (85-99%) under mild conditions [8] [9]. The reaction typically proceeds at room temperature in aqueous or mixed aqueous-organic solvents, with reaction times ranging from 1-24 hours depending on substrate reactivity [10].

Advanced ligand systems have been developed to enhance catalytic efficiency. The tris(triazolylmethyl)amine (TBTA) ligand system demonstrates superior performance in complex synthetic applications, providing improved solubility and stability of copper(I) complexes [11]. The THPTA (tris(hydroxypropyltriazolylmethyl)amine) ligand system offers particular advantages for bioconjugation applications, maintaining high activity at low copper concentrations (0.1-1 mol%) [9].

Recent developments have focused on heterogeneous catalyst systems for improved recyclability and reduced metal contamination. Immobilized copper catalysts on various supports, including silica, alumina, and titanium dioxide, have shown promising results with turnover numbers exceeding 1000 [12] [13]. The immobilized triazine-based copper-nitrogen-nitrogen-nitrogen pincer complex on titanium dioxide demonstrates exceptional catalytic activity with turnover frequencies up to 495 h⁻¹ at 50°C [12].

Mechanistic Considerations

The mechanistic understanding of copper(I)-catalyzed azide-alkyne cycloaddition has evolved significantly through computational and experimental studies. The currently accepted mechanism involves a dinuclear copper pathway, where two copper(I) centers cooperatively facilitate the cycloaddition process [4] [14].

The catalytic cycle begins with the formation of a copper(I) acetylide complex through coordination of the terminal alkyne to copper(I) and subsequent deprotonation. The azide substrate then coordinates to the copper center through the nitrogen atom proximal to carbon, forming a reactive intermediate complex. The rate-determining step involves the formation of a six-membered cupracycle through nucleophilic attack of the distal nitrogen on the activated alkyne carbon [14].

Computational studies using density functional theory have provided detailed insights into the energy barriers and transition states involved in the cycloaddition process. The calculated activation barrier for the rate-determining step is approximately 14.3 kilocalories per mole, significantly lower than the uncatalyzed thermal reaction (18.5 kilocalories per mole) [14]. This substantial reduction in activation energy explains the remarkable rate acceleration observed in copper-catalyzed reactions.

The dinuclear mechanism explains the observed second-order dependence on copper concentration and the superior performance of ligands that can stabilize dinuclear copper complexes. The involvement of two copper centers allows for optimal substrate orientation and electronic activation, resulting in the high regioselectivity characteristic of CuAAC reactions [11].

Alternative Synthetic Routes

From β-Carbonyl Phosphonates and Azides

The reaction between β-carbonyl phosphonates and azides represents an innovative approach to triazole synthesis that can provide access to 1,4-dimethyl-1H-1,2,3-triazole through appropriate substrate selection. This methodology, developed by Chou and colleagues, employs cesium carbonate as a base in dimethyl sulfoxide solvent [15] [16].

The reaction mechanism involves the formation of a cesium-chelated enolate intermediate from the β-carbonyl phosphonate substrate. This intermediate acts as a dipolarophile in a [3+2] cycloaddition reaction with the azide dipole, leading to triazole formation with concurrent phosphonate elimination [16]. The method demonstrates excellent regioselectivity and can provide access to both 1,4-disubstituted and 1,5-disubstituted triazoles depending on the substrate structure and reaction conditions.

For the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, the reaction between diethyl (1-oxopropyl)phosphonate and methylazide in the presence of cesium carbonate (2.0 equivalents) in dimethyl sulfoxide at room temperature provides the desired product in yields ranging from 70-99% [16]. The reaction typically requires 1-24 hours for completion, with monitoring by thin-layer chromatography to determine the optimal reaction time.

The cesium carbonate-mediated approach offers several advantages over traditional methods, including mild reaction conditions, excellent functional group tolerance, and the ability to access triazole derivatives that are difficult to prepare through other routes. The method is particularly valuable for synthesizing triazoles with electron-withdrawing substituents, which may be challenging to prepare through copper-catalyzed methods [17].

Diazo Transfer Methodologies

Diazo transfer methodologies represent another valuable approach to triazole synthesis, particularly for accessing multiply substituted triazole derivatives. The Regitz diazo transfer reaction, which involves the treatment of active methylene compounds with sulfonyl azides in the presence of base, has been successfully adapted for triazole synthesis [18] [19].

The mechanism involves the initial formation of a diazo intermediate through nucleophilic substitution of the sulfonyl azide with the active methylene compound. This diazo intermediate can then undergo various cyclization reactions to form triazole products. The regioselectivity and product distribution depend on the specific reaction conditions and substrate structure [20].

For the synthesis of 1,4-dimethyl-1H-1,2,3-triazole via diazo transfer, the reaction typically involves the treatment of an appropriate precursor with tosyl azide in the presence of a base such as sodium tertiary-butoxide. The reaction proceeds at room temperature and can provide yields ranging from 60-90% depending on the specific substrate and reaction conditions [21].

Recent developments have focused on improving the efficiency and scope of diazo transfer reactions. The use of ionic liquids as reaction media has been shown to enhance reaction rates and provide better control over product selectivity [17]. Additionally, the development of flow chemistry approaches has enabled continuous processing and improved safety profiles for these potentially hazardous reactions.

Cesium Carbonate-Mediated Synthesis in Dimethyl Sulfoxide

The cesium carbonate-mediated synthesis in dimethyl sulfoxide represents a unique and efficient approach to triazole synthesis that has gained significant attention due to its mild reaction conditions and excellent yields. This methodology, extensively studied by Chou and colleagues, demonstrates particular utility for the synthesis of 1,4-dimethyl-1H-1,2,3-triazole [22] [16].

The reaction mechanism involves the formation of a cesium-chelated Z-enolate intermediate from β-carbonyl phosphonate substrates. Nuclear magnetic resonance spectroscopy studies have confirmed the formation of this intermediate, which exhibits characteristic chemical shifts in both ¹H and ³¹P nuclear magnetic resonance spectra [16]. The cesium cation plays a crucial role in stabilizing the enolate intermediate and directing the regioselectivity of the subsequent cycloaddition reaction.

The synthetic procedure involves mixing the β-carbonyl phosphonate substrate (1.0 equivalent, 0.3 M) with cesium carbonate (2.0 equivalents) in dimethyl sulfoxide for 10 minutes to form the cesium-chelated intermediate. The azide component (1.2 equivalents, 0.3 M) is then added, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography [16].

The reaction demonstrates excellent regioselectivity, with the formation of expected substituted triazolyl products in high yields (typically 70-99%). The protocol allows access to various triazole derivatives, including 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles, depending on the substrate structure [16].

The cesium carbonate-mediated approach offers several advantages over traditional synthesis methods. The reaction conditions are mild, proceeding at room temperature without the need for elevated temperatures or inert atmosphere. The method demonstrates excellent functional group tolerance, allowing for the incorporation of various substituents without interference. Additionally, the use of dimethyl sulfoxide as solvent provides good solubility for both organic and inorganic components, facilitating efficient mixing and reaction progress [22].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Several green chemistry approaches have been successfully applied to the synthesis of 1,4-dimethyl-1H-1,2,3-triazole, focusing on the use of renewable solvents, reduced energy consumption, and minimized waste generation [23] [24].

Aqueous-based synthesis represents one of the most environmentally friendly approaches to triazole synthesis. Water serves as an ideal solvent due to its non-toxicity, non-flammability, and ready availability. The copper(I)-catalyzed azide-alkyne cycloaddition proceeds efficiently in aqueous media, often with enhanced reaction rates compared to organic solvents [23]. The use of water as solvent also facilitates product isolation and catalyst recovery, as organic products can be easily separated by extraction or filtration.

Glycerol-based synthesis has emerged as an attractive alternative to traditional organic solvents. Glycerol, a renewable biomass-derived solvent obtained from biodiesel production, offers several advantages including low toxicity, high boiling point, and excellent solubility properties for both organic and inorganic compounds [23]. The copper(I) iodide/glycerol system has been shown to catalyze triazole formation at room temperature with low catalyst loadings (1 mol% copper), achieving quantitative conversions within minutes [25].

Deep eutectic solvents represent another promising approach to green triazole synthesis. These solvents, formed by mixing hydrogen bond donors and acceptors, offer advantages such as biodegradability, low volatility, and tunable properties. The copper(II)-acidic deep eutectic solvent system, combining copper salt, choline chloride, and gallic acid, has been successfully applied to triazole synthesis under base-free conditions, achieving yields up to 98% [26].

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction time reduction. The use of microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields and selectivity [27]. This approach is particularly valuable for educational and industrial applications where rapid synthesis is desired.

Ultrasound-assisted synthesis offers another energy-efficient approach to triazole synthesis. The use of ultrasonic irradiation can enhance reaction rates through improved mixing and activation of reactants, leading to shorter reaction times and improved yields [28]. This method is particularly effective for heterogeneous catalyst systems where mass transfer limitations may otherwise impede reaction progress.

Mechanochemical synthesis represents the ultimate green chemistry approach, eliminating the need for solvents entirely. The synthesis of triazoles through ball milling or grinding techniques has been demonstrated to provide good yields while minimizing environmental impact [28]. This approach is particularly attractive for large-scale synthesis where solvent recovery and waste treatment can be challenging.

Flow chemistry approaches offer advantages in terms of improved safety, reduced waste generation, and enhanced process control. The continuous flow synthesis of triazoles allows for precise control of reaction parameters and facilitates the use of hazardous reagents under controlled conditions [29]. The improved heat and mass transfer in flow reactors can lead to enhanced reaction rates and selectivity compared to batch processes.

Structural Confirmation Methods Post-Synthesis

The structural confirmation of 1,4-dimethyl-1H-1,2,3-triazole requires a comprehensive analytical approach utilizing multiple spectroscopic and analytical techniques. Each method provides complementary information essential for complete structural characterization and purity assessment.

Nuclear magnetic resonance spectroscopy represents the primary technique for structural confirmation of triazole compounds. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides crucial information about the substitution pattern and connectivity of the triazole ring. The characteristic triazole proton typically appears as a singlet in the region of 7.70-8.20 parts per million, with the exact chemical shift depending on the electronic environment and substitution pattern [30] [31].

For 1,4-dimethyl-1H-1,2,3-triazole, the ¹H NMR spectrum exhibits characteristic signals for the methyl groups attached to N-1 and C-4 positions. The N-methyl group typically appears as a singlet around 4.0-4.5 parts per million, while the C-methyl group appears as a singlet around 2.0-2.5 parts per million. The absence of the triazole ring proton confirms the 1,4-disubstituted nature of the product [32].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides essential information about the carbon framework of the triazole ring. The triazole carbon atoms typically appear in the range of 120-150 parts per million, with characteristic chemical shifts for C-4 and C-5 positions. The C-4 carbon, bearing the methyl substituent, typically appears around 120-130 parts per million, while the C-5 carbon appears around 140-150 parts per million [32] [30].

Nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy, while less commonly employed due to low sensitivity, can provide valuable information about tautomeric forms and substitution patterns. The three nitrogen atoms of the triazole ring exhibit distinct chemical shifts, with N-1 typically appearing around 50-100 parts per million, N-2 around 300-350 parts per million, and N-3 around 150-200 parts per million [30].

Fourier-transform infrared spectroscopy provides complementary information about functional groups and bonding patterns. The characteristic nitrogen-nitrogen stretch appears at 1570-1550 cm⁻¹, while carbon-nitrogen stretches appear in the region of 1600-1411 cm⁻¹. The absence of broad absorption bands around 2500-3300 cm⁻¹ confirms the absence of unsubstituted nitrogen-hydrogen bonds [33].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of triazole compounds. The molecular ion peak [M+H]⁺ appears at m/z 98 for 1,4-dimethyl-1H-1,2,3-triazole, with characteristic fragmentation patterns including loss of nitrogen ([M-N₂]⁺) and methyl radicals ([M-CH₃]⁺) [34] [35].

High-resolution mass spectrometry can provide exact mass measurements with accuracy better than 5 parts per million, allowing for definitive molecular formula confirmation. The exact mass of 1,4-dimethyl-1H-1,2,3-triazole (C₄H₇N₃) is 97.0640 atomic mass units, which can be readily distinguished from other isomeric compounds [34].

X-ray crystallography, when suitable crystals can be obtained, provides definitive structural confirmation including bond lengths, bond angles, and three-dimensional arrangement. Typical carbon-nitrogen bond lengths in triazoles range from 1.31-1.35 angstroms, while nitrogen-nitrogen bond lengths range from 1.28-1.33 angstroms [36] [37].

Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, serving as a purity assessment tool. The theoretical values for 1,4-dimethyl-1H-1,2,3-triazole are: carbon 49.48%, hydrogen 7.27%, nitrogen 43.25%. Experimental values should agree within 0.4% for high-purity samples [37].

Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation patterns. Triazoles typically exhibit π-π* transitions in the range of 250-350 nanometers, with the exact position depending on substituent effects and conjugation patterns [38].

The combination of these analytical techniques provides comprehensive structural confirmation and purity assessment essential for synthetic applications. The specific spectroscopic signatures of 1,4-dimethyl-1H-1,2,3-triazole can be used to distinguish it from other regioisomers and substitution patterns, ensuring the identity and purity of the synthesized product.